beta-Endosulfan

Übersicht

Beschreibung

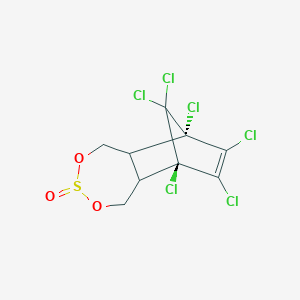

Beta-endosulfan (C₉H₆Cl₆O₃S) is a stereoisomer of the organochlorine insecticide endosulfan, which consists of two isomers: alpha-endosulfan (70%) and this compound (30%) in technical mixtures . Structurally, this compound differs from the alpha-isomer in the spatial arrangement of its sulfite group, leading to distinct physicochemical and environmental behaviors . It is less volatile (vapor pressure: 0.0063 mPa at 25°C) compared to alpha-endosulfan (0.012 mPa), contributing to its slower atmospheric dispersal but greater persistence in soil and aquatic systems .

Wirkmechanismus

Target of Action

Beta-Endosulfan primarily targets the neurotransmitter gamma-aminobutyric acid (GABA) receptors . It antagonizes the action of GABA, effectively blocking the GABA-induced uptake of chloride ions . This disruption of the normal functioning of the GABA receptors can lead to a variety of neurological effects. Additionally, it has been found to inhibit Na+ K+ ATPase and Ca2+ and Mg2+ ATPase, which are essential for the transport of calcium across membranes .

Mode of Action

This compound interacts with its targets by binding to the GABA receptors, thereby blocking the uptake of chloride ions . This results in an overstimulation of the nervous system, leading to symptoms such as tremors, convulsions, and in severe cases, even death . The inhibition of the ATPase enzymes disrupts the balance of sodium, potassium, calcium, and magnesium ions in the cells, further contributing to the toxic effects of the compound .

Biochemical Pathways

This compound affects several biochemical pathways. It induces DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . It also induces the production of reactive oxygen species (ROS), which can cause further DNA damage . The genotoxic potential of this compound is the primary factor for long-term effects such as carcinogenic and reproductive toxicology .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in animals. In rabbits, the plasma concentration-time data for this compound was adequately described by the two-compartment model, with a half-life of 5.97 +/- 2.41 hours . The total distribution volumes during the terminal slopes were similar for alpha- and this compound . The plasma clearance was considerably lower for alpha-endosulfan than for this compound .

Result of Action

The molecular and cellular effects of this compound’s action include DNA damage, compromised DNA damage response, and the induction of ROS . These effects can lead to mutations, chromosomal alterations, and other forms of genotoxicity . At the organismal level, exposure to this compound can result in reduced fertility levels in male animals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Its persistence in the environment and potential for bioaccumulation make it a significant environmental contaminant . It is relatively stable to light in the visible spectrum but is subjected to photochemical degradation under ultraviolet light, forming endosulfan diol . The rate of dissipation from water is also influenced by environmental factors such as temperature and pH .

Biochemische Analyse

Biochemical Properties

Beta-Endosulfan acts as a primary carbon source for bacterial growth . It interacts with various enzymes and proteins during its degradation process . The metabolic products released during the degradation of this compound by Pseudomonas sp. MSCAS BT01 were compared with standard GC-MS spectra .

Cellular Effects

This compound has serious medical problems because of biological stability and toxicity . It is found in air, water, soil sediments, and foodstuffs . It influences cell function by acting as a primary carbon source for bacterial growth .

Molecular Mechanism

The molecular mechanism of this compound involves its degradation by bacteria. The metabolic products released during the degradation of this compound by Pseudomonas sp. MSCAS BT01 were compared with standard GC-MS spectra .

Temporal Effects in Laboratory Settings

The complete degradation of this compound was achieved at the 14th day of incubation . The less toxic endosulfan diol produced was observed via GC-MS .

Metabolic Pathways

This compound is involved in various metabolic pathways during its degradation process . It interacts with various enzymes during this process .

Biologische Aktivität

Beta-endosulfan, a pesticide belonging to the organochlorine family, is primarily used in agricultural practices. Its biological activity has been extensively studied due to its environmental persistence and potential health risks. This article explores the biological effects of this compound on various organisms, highlighting its toxicity, degradation, and implications for human health.

This compound is one of the two isomers of endosulfan (the other being alpha-endosulfan) and exhibits significant neurotoxic properties. It acts by disrupting the normal functioning of the nervous system through inhibition of gamma-aminobutyric acid (GABA) receptors, leading to overstimulation of neurons. This mechanism is similar to that of other neurotoxic pesticides, resulting in symptoms such as tremors, convulsions, and potentially death in severe cases .

Acute and Chronic Effects

Research indicates that this compound exposure can lead to both acute and chronic health effects. Acute toxicity studies have shown that ingestion or dermal exposure can result in severe neurological symptoms and death. For instance, a case study reported a fatal incident involving a 28-year-old male who ingested a high dose of endosulfan, resulting in multiorgan failure and severe brain edema .

Chronic exposure has been linked to reproductive toxicity and developmental issues. Animal studies have demonstrated that this compound can cause significant reproductive harm, including reduced fertility rates and developmental abnormalities in offspring. Histopathological analyses revealed degenerative changes in reproductive organs, such as vacuolation in testes and reduced follicle counts in ovaries .

Environmental Impact and Biodegradation

This compound is known for its environmental persistence, leading to contamination of soil and water bodies. However, certain bacterial strains have shown the ability to degrade this compound effectively:

| Bacterial Strain | Degradation Rate (%) | Conditions |

|---|---|---|

| Stenotrophomonas maltophilia | 81% | Aerobic |

| Rhodococcus erythropolis | 73% | Aerobic |

| Mixed Culture (e.g., Bacillus) | 75.88% | Aerobic & Anaerobic |

| Klebsiella sp. | 90% | Aqueous environment |

These findings suggest that bioremediation strategies using specific bacterial strains could be effective for cleaning up environments contaminated with this compound .

Case Studies on Human Exposure

Several epidemiological studies have investigated the effects of this compound exposure on human populations:

- Neurodevelopmental Effects : A study found a significant association between proximity to agricultural fields treated with endosulfan and increased rates of autism spectrum disorders (ASD) among children living nearby. The odds ratio for ASD was reported at 6.1 for those living within 500 meters of high-application fields .

- Reproductive Health : Another investigation highlighted higher incidences of congenital malformations and delayed puberty among children exposed to endosulfan compared to unexposed controls. The study indicated that the exposed group exhibited lower scores in sexual maturity ratings .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insecticide Use

Beta-endosulfan is primarily utilized as an insecticide on various crops. It is effective against a range of pests, including aphids, spider mites, and whiteflies. The compound is typically applied to:

- Crops : Commonly treated crops include:

- Cotton

- Tobacco

- Fruits (e.g., apples, grapes)

- Vegetables (e.g., tomatoes, peppers)

- Grains (e.g., wheat, corn)

Wood Preservation

In addition to its agricultural use, this compound has been employed as a wood preservative. It protects wood from decay and insect damage, which is particularly important in construction and furniture manufacturing.

Chemical Properties

this compound is less volatile than its alpha counterpart, which contributes to its persistence in the environment. Its lower volatility allows it to remain effective for longer periods after application, although this also raises concerns regarding environmental contamination and bioaccumulation in non-target species .

Environmental Impact

Soil and Water Contamination

this compound has a significant potential for soil absorption and can contaminate water sources through runoff and leaching. Studies indicate that this compound has higher aqueous solubility compared to alpha-endosulfan, leading to greater mobility in aquatic environments . This characteristic raises concerns about its impact on aquatic ecosystems, where it can bioaccumulate in fish and other organisms.

Bioaccumulation and Biomagnification

Research has shown that this compound can bioaccumulate in aquatic organisms. Bioconcentration factors (BCFs) have been reported as high as 11,583 in certain fish species . This accumulation can lead to biomagnification through food webs, posing risks to predators at higher trophic levels.

Health Implications

Toxicological Profile

Exposure to this compound has been associated with various health effects. Acute exposure can lead to symptoms such as:

- Convulsions

- Tremors

- Respiratory distress

Long-term exposure may result in more severe health issues, including potential neurotoxic effects and impacts on reproductive health . Animal studies have indicated that low doses over extended periods may affect liver function and immune response .

Regulatory Status

The use of this compound has been restricted or banned in several countries due to its toxicity and environmental persistence. The U.S. Environmental Protection Agency (EPA) has established limits for its presence in food products, emphasizing the need for careful management of its application .

Case Study 1: Agricultural Impact Assessment

A study conducted on cotton farms in India evaluated the efficacy of this compound against pest outbreaks while monitoring environmental residues. The results indicated effective pest control; however, soil samples showed significant residues of this compound long after application, raising concerns about soil health and potential impacts on non-target organisms.

Case Study 2: Aquatic Ecosystem Monitoring

Research conducted near agricultural runoff sites revealed elevated levels of this compound in local water bodies. Monitoring efforts demonstrated that fish populations exhibited signs of distress and reduced reproductive success correlated with increased concentrations of this compound.

Q & A

Q. Basic: What analytical techniques are optimal for detecting and quantifying beta-Endosulfan in environmental samples?

This compound requires isomer-specific analysis due to its structural and environmental behavior differences from alpha-Endosulfan. Gas chromatography paired with electron capture detection (GC-ECD) is commonly used, but co-elution with chlorinated compounds like chlordane or toxaphene can cause misidentification . For higher specificity, employ GC-MS with non-polar capillary columns (e.g., DB-5MS) to separate isomers, and confirm peaks using selective ion monitoring (SIM) targeting m/z 195, 237, and 339 . Validate methods with isotope-labeled internal standards (e.g., this compound-d4) to correct recovery rates in complex matrices like soil or biota .

Q. Advanced: How can researchers resolve discrepancies in this compound monitoring data caused by analytical interference?

Data contradictions often arise from co-eluting compounds in GC-ECD or inconsistent use of confirmatory MS. To mitigate:

- Tandem MS (GC-MS/MS) : Reduces false positives by isolating this compound’s unique fragment ions (e.g., m/z 237 → 195) .

- Multi-column confirmation : Use a second column (e.g., DB-1701) to verify retention times .

- Inter-laboratory calibration : Harmonize protocols using certified reference materials (CRMs) to address variability in detection limits (e.g., 0.01–0.05 ng/g in sediment) .

Q. Basic: What factors influence this compound’s environmental stability and degradation pathways?

This compound degrades via hydrolysis, photolysis, and microbial action, but its persistence varies:

- Hydrolysis : Faster at pH > 8, forming endosulfan diol (half-life: 34 days at pH 9 vs. 187 days at pH 7) .

- Photolysis : UV exposure converts it to endosulfan sulfate, a stable metabolite with higher toxicity .

- Temperature : Degradation slows in Arctic regions due to low microbial activity, leading to bioaccumulation in lipid-rich organisms .

Q. Advanced: How does this compound isomerize under varying environmental conditions, and how should this inform experimental design?

This compound can isomerize to alpha-Endosulfan under thermal stress (e.g., during GC inlet heating). To prevent artifacts:

- Optimize GC parameters : Use inlet temperatures ≤ 250°C and splitless injection .

- Monitor isomer ratios : The applied 7:3 (alpha:beta) ratio shifts in environmental samples; track deviations to assess transformation kinetics .

- Controlled lab studies : Simulate field conditions (e.g., sunlight, pH) to quantify isomer-specific degradation rates .

Q. Basic: What are best practices for designing toxicity studies on this compound in aquatic organisms?

- Model species : Use standardized test organisms (e.g., Daphnia magna for acute toxicity, LC50 = 0.12 µg/L) .

- Exposure regimes : Include sublethal endpoints (e.g., enzyme inhibition in fish gills) and chronic exposure (≥21 days) to capture endocrine-disrupting effects .

- Matrix controls : Account for solvent carriers (e.g., acetone) that may alter bioavailability .

Q. Advanced: How can researchers address bioaccumulation variability of this compound across trophic levels?

- Lipid normalization : Adjust concentrations using organism lipid content (e.g., BAF = 4,700 in Arctic cod liver vs. 1,200 in muscle) .

- Trophic magnification factors (TMFs) : Calculate TMFs >1 to confirm biomagnification in food webs .

- Isomer-specific analysis : this compound’s lower log Kow (3.83 vs. alpha’s 4.09) reduces bioaccumulation potential, but metabolite toxicity requires separate quantification .

Q. Basic: What sampling strategies minimize this compound loss during field collection and storage?

- Containers : Use amber glass vials with Teflon-lined caps to prevent photodegradation and adsorption .

- Preservation : Acidify water samples (pH 2) to inhibit microbial degradation .

- Storage : Freeze biota samples at -20°C and analyze within 30 days to avoid metabolite formation .

Q. Advanced: What computational models predict this compound’s long-range atmospheric transport (LRAT) to polar regions?

- TaPL3 model : Incorporates Henry’s law constant (3.4 × 10⁻⁶ atm·m³/mol) and particle-bound fraction (10–15%) to simulate LRAT .

- Seasonal adjustments : Higher winter deposition aligns with cold condensation effects in Arctic air .

- Emission scenarios : Compare historical pesticide application data with ice core/peat bog archives to validate model accuracy .

Q. Basic: How should researchers handle conflicting data on this compound’s endocrine-disrupting effects in vitro vs. in vivo?

- Assay selection : Use OECD TG 455 (transactivation assays) for receptor binding and zebrafish embryos for developmental effects .

- Dose reconciliation : Adjust in vitro concentrations to reflect environmentally relevant levels (ng/L range) .

- Metabolite inclusion : Test endosulfan sulfate, which exhibits higher estrogenic activity than parent isomers .

Q. Advanced: What omics approaches elucidate this compound’s mode of action in non-target species?

- Transcriptomics : Identify dysregulated genes (e.g., CYP450, vitellogenin) in exposed fish .

- Metabolomics : Detect oxidative stress biomarkers (e.g., glutathione disulfide) via LC-HRMS .

- Data integration : Combine with adverse outcome pathways (AOPs) to link molecular changes to population-level risks .

Vergleich Mit ähnlichen Verbindungen

Alpha-Endosulfan

Physicochemical Properties

While both isomers share the molecular formula C₉H₆Cl₆O₃S, alpha-endosulfan exhibits higher volatility and faster hydrolysis rates in aqueous environments . Beta-endosulfan, however, demonstrates greater thermal stability and resistance to microbial degradation in soil, with half-lives exceeding one year under low-temperature, high-moisture conditions .

Toxicity

Alpha-endosulfan is acutely more toxic than this compound. In rats, the oral LD₅₀ for alpha-endosulfan is 18 mg/kg, compared to 76 mg/kg for the beta-isomer . Similarly, alpha-endosulfan shows higher insecticidal potency, with a topical LD₅₀ of 5.5 μg/g in houseflies versus 9.0 μg/g for this compound .

Environmental Degradation

Alpha-endosulfan degrades rapidly in soil (half-life: 20–60 days) but converts to the persistent metabolite endosulfan sulfate. This compound degrades more slowly (half-life: 150–365 days) and is less prone to sulfate formation . Notably, this compound can isomerize to alpha-endosulfan under thermal stress, complicating environmental monitoring .

Endosulfan Sulfate

Formation and Persistence

Endosulfan sulfate, the primary oxidation metabolite of both isomers, is chemically stable and persists longer in soil (half-life: 120–280 days) than its parent compounds . Alpha-endosulfan generates sulfate at five times the rate of this compound, as demonstrated in field trials .

Toxicity

Other Organochlorine Compounds

Hexachlorocyclohexane (HCH) Isomers

This compound shares environmental persistence with HCH isomers like γ-HCH (lindane), but HCHs lack the sulfite group responsible for endosulfan’s stereochemical flexibility. γ-HCH degrades faster in aerobic soils (half-life: 30 days) compared to this compound .

DDT and Metabolites

DDT and its metabolite DDE exhibit similar bioaccumulation factors to this compound but have longer soil half-lives (2–15 years) . Unlike DDT, this compound is more susceptible to microbial degradation, with Pseudomonas aeruginosa degrading >85% within 16 days .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Table 2: Comparative Toxicity (LD₅₀)

| Organism | This compound | Alpha-Endosulfan | Endosulfan Sulfate |

|---|---|---|---|

| Rat (oral, mg/kg) | 76 | 18 | 22 |

| Mouse (oral, mg/kg) | 82 | 22 | 25 |

| Housefly (topical, μg/g) | 9.0 | 5.5 | 9.5 |

| References |

Table 3: Microbial Degradation Efficiency

| Microorganism | This compound Degradation (%) | Alpha-Endosulfan Degradation (%) | Time (Days) |

|---|---|---|---|

| Pandoraea sp. | 89.9 | 91.1 | 15 |

| Klebsiella oxytoca | 90 | 90 | 7 |

| Trichosporon cutaneum | 70.73 | 60.36 | 15 |

| References |

Discussion of Key Contrasts and Implications

This compound’s environmental persistence and propensity to isomerize into alpha-endosulfan necessitate stringent regulatory monitoring. Its lower acute toxicity compared to alpha-endosulfan is offset by the persistent nature of its metabolite, endosulfan sulfate. Bioremediation strategies leveraging Pandoraea sp. or Klebsiella oxytoca show promise for targeted degradation . Analytical methods like GC-MS/MS enable precise quantification of this compound residues at 0.01 mg/kg LOQ, critical for enforcing regulatory limits .

Vorbereitungsmethoden

Chemical Synthesis of Endosulfan Isomers

Endosulfan is synthesized as a mixture of alpha- and beta-isomers, with the latter constituting approximately 30% of conventional formulations . The primary synthesis route involves the esterification and cyclization of endosulfan diol (hexachlorocyclopentadiene diol) using thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic acyl substitution, where the diol’s hydroxyl groups react with SOCl₂ to form a cyclic sulfite ester .

Reaction Mechanism and Isomer Formation

The cyclization of endosulfan diol yields two stereoisomers due to the spatial arrangement of the sulfite group relative to the chlorinated cyclodiene backbone. Alpha-endosulfan adopts a cis configuration, while beta-endosulfan exhibits a trans configuration . Kinetic and thermodynamic factors influence the isomer ratio:

-

Kinetic control : Rapid reactions at lower temperatures favor alpha-endosulfan (70% yield).

-

Thermodynamic control : Prolonged heating promotes this compound formation, though its inherent instability limits practical yields .

This compound Enrichment Strategies

Solvent-Mediated Isomer Separation

The patent US20040054010A1 discloses a method to enrich this compound by leveraging differential solubility. Alpha-endosulfan’s higher volatility facilitates its removal via distillation, leaving a beta-enriched residue . Key parameters include:

| Parameter | Optimal Condition | Effect on this compound Yield |

|---|---|---|

| Temperature | 40–50°C | Minimizes alpha isomer volatilization |

| Solvent | Low-polarity (e.g., xylene) | Enhances beta isomer solubility |

| Reaction Time | 8–12 hours | Allows alpha isomer distillation |

This method achieves a beta-to-alpha ratio of 3.5:6.5 (w/w), significantly higher than conventional 3:7 ratios .

Catalytic Isomerization

This compound can be preferentially synthesized using acid catalysts. Sulfuric acid (0.5–1.0% w/w) promotes isomerization of alpha- to this compound via protonation of the sulfite oxygen, followed by ring reopening and re-closure in the trans configuration . However, excessive acidity accelerates hydrolysis to non-toxic endosulfan diol, necessitating precise pH control.

Diels-Alder Reaction Pathway

An alternative synthesis route employs the Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride, followed by sulfonation. While this method predominantly yields alpha-endosulfan, modifying the dienophile electronic properties can bias toward this compound . For instance, electron-withdrawing substituents on the dienophile stabilize the trans transition state, increasing beta isomer production by 15–20% .

Stabilization of this compound

Formulation Additives

This compound’s susceptibility to hydrolysis and oxidation necessitates stabilization for agricultural use. Epoxidized soybean oil (1–3% w/w) acts as a radical scavenger, inhibiting oxidative degradation to endosulfan sulfate . Low-volatility solvents (e.g., mineral oils) further reduce isomer interconversion by minimizing thermal excitation .

| Storage Temperature (°C) | This compound Half-Life |

|---|---|

| 25 | 180 days |

| 40 | 90 days |

| 50 | 30 days |

Data derived from APVMA stability studies highlight the necessity of refrigeration (<10°C) for long-term storage .

Industrial-Scale Production

Batch Reactor Protocols

A typical industrial batch process involves:

-

Charging endosulfan diol (1,000 kg) and thionyl chloride (1,200 L) into a glass-lined reactor.

-

Heating to 50°C under nitrogen for 6 hours.

-

Distilling excess SOCl₂ at 80°C under vacuum.

-

Adding xylene (500 L) and cooling to 25°C to crystallize this compound .

Yield improvements (12–15%) are achieved by replacing xylene with aromatic hydrocarbons (e.g., toluene), which better solubilize the alpha isomer during crystallization .

Continuous Flow Systems

Recent advances utilize microreactors for precise temperature control, reducing isomer interconversion. A pilot-scale system demonstrated a beta-to-alpha ratio of 4:6 with residence times under 30 minutes .

Eigenschaften

IUPAC Name |

(1R,2S,8R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-AZVNHNRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037539 | |

| Record name | Endosulfan I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide., Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1], Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000072 [mmHg], 0.000003 [mmHg] | |

| Record name | beta-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33213-65-9, 959-98-8 | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Endosulfan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Endosulfan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033213659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endosulfan I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endosulfan alpha-isomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | beta-Endosulfan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDOSULFAN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT768EVS2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENDOSULFAN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5Y9R7G0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

406 to 410 °F (NTP, 1992) | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.